NPW-23

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neuropeptide W-23 (NPW-23) is the active form of Neuropeptide W . It is an endogenous agonist of NPBW1 (GPR7) and NPBW2 (GPR8) . It exists in two forms, consisting of 23 or 30 amino acids . The 23-amino-acid form (neuropeptide W-23) is the one that activates the receptors .

Synthesis Analysis

The precursor of this compound is encoded by the NPW gene . It is synthesized using an ABI 433A peptide synthesizer . The presence of NPW peptide has been confirmed in the stomachs of rats, mice, and humans .

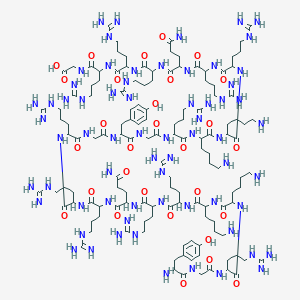

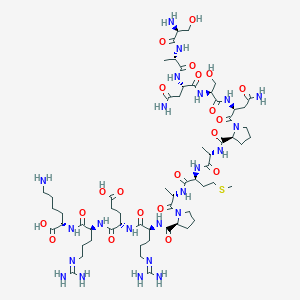

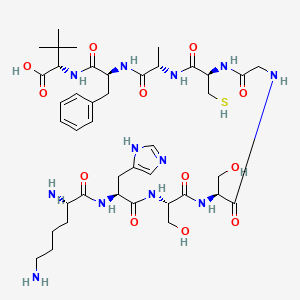

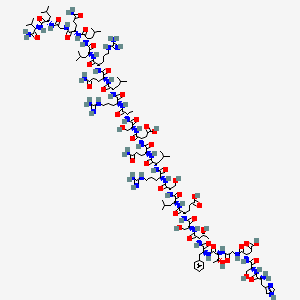

Molecular Structure Analysis

The molecular weight of this compound is 2584.01, and its formula is C119H183N35O28S . The sequence of this compound is Trp-Tyr-Lys-His-Val-Ala-Ser-Pro-Arg-Tyr-His-Thr-Val-Gly-Arg-Ala-Ala-Gly-Leu-Leu-Met-Gly-Leu .

Wissenschaftliche Forschungsanwendungen

Modulation of Calcium Channels and Vascular Myogenic Tone

- Regulation of Vascular Myogenic Tone : NPW-23, an active form of Neuropeptide W, influences the function of CaV1.2 calcium channels in vascular smooth muscle cells (VSMCs). This interaction is crucial for regulating vascular myogenic tone, potentially impacting the development of vascular hypertension (Li Ji et al., 2015).

Central Nervous System and Feeding Behavior

- Impact on Feeding and Energy Expenditure : this compound plays a significant role in the central nervous system, particularly in regulating feeding behavior and energy expenditure. Intracerebroventricular administration of NPW23 suppresses food intake and increases body temperature, indicating its potential as an endogenous catabolic signaling molecule (M. S. Mondal et al., 2003).

Role in Hypothalamic Regulation

- Neuropeptide W-Immunoreactivity in Hypothalamus and Pituitary : Immunohistochemical studies have shown the presence of NPW23 in the rat brain, particularly in regions associated with prolactin release and feeding behavior. This suggests a possible regulatory role of NPW in these processes (S. L. Dun et al., 2003).

Neuropeptide W in Different Cell Populations

- Cell Phenotype‐Specific Effects in Paraventricular Nucleus Neurones : NPW23 has varying effects on the excitability of different subpopulations of paraventricular nucleus neurones. This diversity in response underscores the complexity and significance of the NPB/NPW neuropeptide system in autonomic regulation (C. J. Price et al., 2009).

NPW's Role in Bone Formation

- Influence on Bone Growth and Chondrocyte Differentiation : NPW23 can promote the proliferation and early differentiation of murine chondrocyte via GPR7 activation, influencing bone formation. This highlights its potential significance in endochondral bone formation (Rikang Wang et al., 2019).

Behavioral and Endocrine Responses to Stress

- Role in Stress Response : NPW is involved in neuroendocrine, behavioral, and autonomic responses to stress. Its central administration activates the hypothalamo‐pituitary adrenal axis and alters locomotor activity, indicative of its significant role in stress response modulation (Alison Pate et al., 2010).

Wirkmechanismus

Eigenschaften

CAS-Nummer |

383415-79-0 |

|---|---|

Molekularformel |

C₁₂₀H₁₈₄N₃₄O₂₈S |

Molekulargewicht |

2583.02 |

Sequenz |

One Letter Code: WYKHVASPRYHTVGRAAGLMGL |

Synonyme |

NPW-23 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.